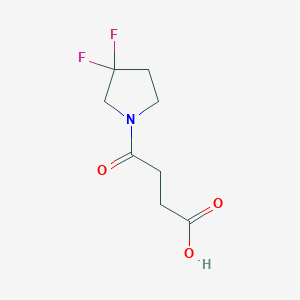![molecular formula C8H18ClNO B1435041 2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride CAS No. 1803610-37-8](/img/structure/B1435041.png)
2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride
描述
2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol This compound is characterized by the presence of a cyclobutyl ring substituted with a methoxymethyl group and an ethan-1-amine moiety, forming a hydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Methoxymethyl Group: The methoxymethyl group is introduced via a nucleophilic substitution reaction using methoxymethyl chloride.
Attachment of the Ethan-1-amine Moiety: The ethan-1-amine moiety is attached through a reductive amination reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the cyclobutyl ring or the methoxymethyl group to yield various reduced derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products:
Oxidation Products: Oxides or imines.
Reduction Products: Reduced derivatives of the cyclobutyl ring or methoxymethyl group.
Substitution Products: Compounds with substituted functional groups in place of the methoxymethyl group.
科学研究应用
2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving cell signaling and neurotransmitter pathways due to its amine functionality.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The amine group can form hydrogen bonds or ionic interactions with target proteins, influencing their activity. The methoxymethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
相似化合物的比较
- 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine hydrochloride
- 2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine hydrochloride
- 2-[1-(Methoxymethyl)cyclohexyl]ethan-1-amine hydrochloride
Comparison:
- Cyclobutyl vs. Cyclopropyl/Cyclopentyl/Cyclohexyl: The cyclobutyl ring in 2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride provides a unique steric and electronic environment compared to the smaller cyclopropyl or larger cyclopentyl and cyclohexyl rings. This can influence the compound’s reactivity and interaction with molecular targets.
- Methoxymethyl Group: The presence of the methoxymethyl group can affect the compound’s solubility and stability, distinguishing it from similar compounds without this group.
属性
IUPAC Name |
2-[1-(methoxymethyl)cyclobutyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-10-7-8(5-6-9)3-2-4-8;/h2-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVOBVLTRXXYCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


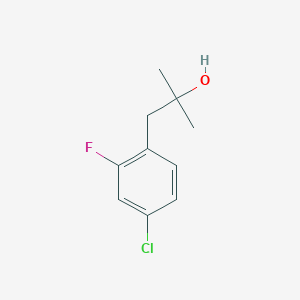

![2-[2-(Difluoromethyl)phenoxy]acetic acid](/img/structure/B1434961.png)

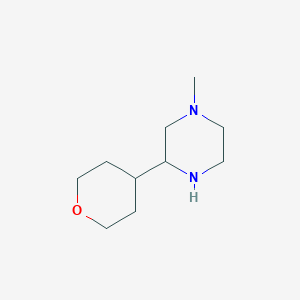
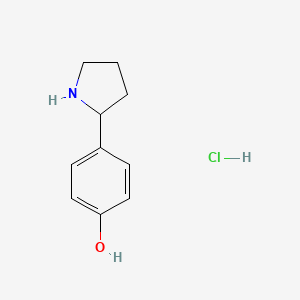
![2-[(3-Methylphenyl)methoxy]propanoic acid](/img/structure/B1434968.png)
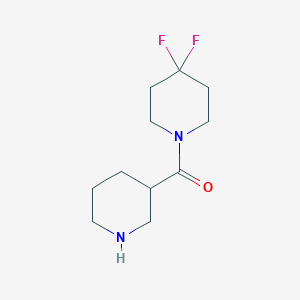



![N'-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea](/img/structure/B1434975.png)

